
Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((4-(4-Bromphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromphenylgruppe, einer Pyridinylgruppe und eines Triazolrings aus, die durch eine Thioether- und eine Esterfunktionsgruppe miteinander verbunden sind. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant, darunter die medizinische Chemie, die organische Synthese und die Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl ((4-(4-Bromphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Nitrilverbindung synthetisiert werden.
Einführung der Bromphenylgruppe: Die Bromphenylgruppe kann durch eine nucleophile Substitutionsreaktion mit einer bromierten aromatischen Verbindung eingeführt werden.
Anbindung der Pyridinylgruppe: Die Pyridinylgruppe kann durch eine Kupplungsreaktion, wie beispielsweise eine Suzuki- oder Heck-Reaktion, angehängt werden.
Bildung der Thioetherbindung: Die Thioetherbindung kann durch Reaktion des Triazolderivats mit einer Thiolverbindung gebildet werden.
Veresterung: Der letzte Schritt beinhaltet die Veresterung des Thioetherderivats mit Methanol in Gegenwart eines sauren Katalysators.
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl ((4-(4-Bromphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit beinhalten. Dies kann die Verwendung von Durchflussreaktoren, High-Throughput-Screening von Katalysatoren und fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Schwefelatom, unterliegen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Esterfunktionsgruppe abzielen und sie in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können unter milden Bedingungen verwendet werden.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind übliche Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base wie Kaliumcarbonat verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Methyl ((4-(4-Bromphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymwechselwirkungen und Rezeptorbindung verwendet werden. Sein Triazolring ist dafür bekannt, mit verschiedenen biologischen Zielmolekülen zu interagieren, was ihn nützlich für die Gestaltung von Enzyminhibitoren und Rezeptormodulatoren macht.
Medizin
In der medizinischen Chemie wird Methyl ((4-(4-Bromphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten wie Krebs oder Infektionskrankheiten abzielen.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder Beschichtungen, eingesetzt werden. Seine einzigartigen funktionellen Gruppen ermöglichen die Modifizierung der Materialeigenschaften, was zu einer verbesserten Leistung in verschiedenen Anwendungen führt.
Wirkmechanismus
Der Wirkmechanismus von Methyl ((4-(4-Bromphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Triazolring kann an Metallionen oder Enzymaktive Zentren binden und deren Aktivität hemmen. Die Bromphenyl- und Pyridinylgruppen können die Bindungsaffinität und Selektivität erhöhen, was zu stärkeren biologischen Wirkungen führt. Die Thioether- und Esterfunktionsgruppen können die Löslichkeit und Stabilität der Verbindung beeinflussen, was sich auf ihre Gesamtverfügbarkeit und Pharmakokinetik auswirkt.
Wirkmechanismus
The mechanism of action of Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The bromophenyl and pyridinyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The thioether and ester functional groups can modulate the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl ((4-(4-Chlorphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat
- Methyl ((4-(4-Fluorphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat
- Methyl ((4-(4-Methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat
Einzigartigkeit
Methyl ((4-(4-Bromphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetat ist durch das Vorhandensein der Bromphenylgruppe einzigartig, die an spezifischen Wechselwirkungen teilnehmen kann, die bei anderen halogenierten Derivaten nicht beobachtet werden. Das Bromatom kann die Reaktivität und Bindungsaffinität der Verbindung erhöhen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt. Darüber hinaus bietet die Kombination der Triazol-, Pyridinyl- und Esterfunktionsgruppen ein vielseitiges Gerüst für die weitere Modifizierung und Optimierung in verschiedenen Anwendungen.
Eigenschaften
CAS-Nummer |
680988-29-8 |
|---|---|
Molekularformel |
C16H13BrN4O2S |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
methyl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-14(22)10-24-16-20-19-15(11-3-2-8-18-9-11)21(16)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
DRXKUNRCWWXBBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)
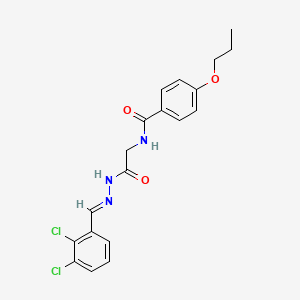
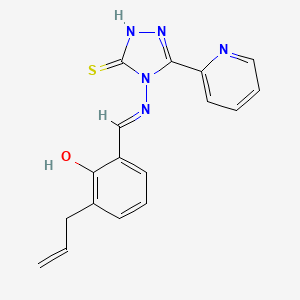
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
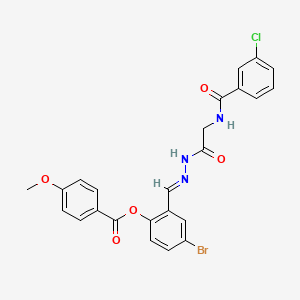
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12023803.png)
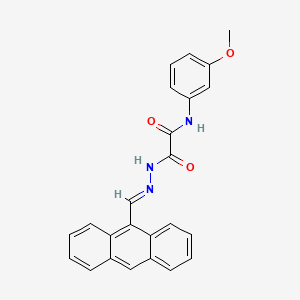
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023819.png)
![4-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12023826.png)

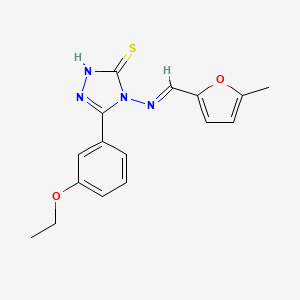
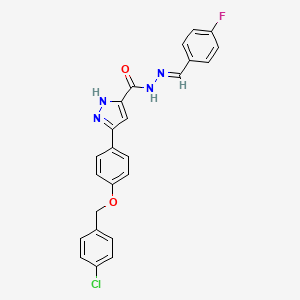
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

